Lead acetate trihydrate
Description
Chemical Identity and Properties Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O) is a hydrated lead salt with a molecular weight of 379.33 g/mol. It forms colorless or white monoclinic crystals and is historically termed "sugar of lead" due to its sweet taste . Key properties include:
Properties
IUPAC Name |
lead(2+);diacetate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.3H2O.Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);3*1H2;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEUZMYFCCOOQO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pb(C2H3O2)2.3H2O., C4H12O7Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | LEAD ACETATE TRIHYDRATE | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
301-04-2 (Parent) | |
| Record name | Lead acetate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3031521 | |
| Record name | Lead(II) acetate trihydrate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead acetate trihydrate appears as white powder or white chunky solid. Slight odor. pH (5% aqueous solution at 77 °F) 5.5-6.5. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | LEAD ACETATE TRIHYDRATE | |
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Boiling Point |
392 °F at 760 mmHg (decomposes) (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | LEAD ACETATE TRIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20563 | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | LEAD ACETATE TRIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20563 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
2.55 (NTP, 1992) - Denser than water; will sink | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | LEAD ACETATE TRIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20563 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
6080-56-4 | |
| Record name | LEAD ACETATE TRIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20563 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Lead acetate [JAN] | |
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| Record name | Lead(II) acetate trihydrate | |
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| Record name | Acetic acid, lead(2+) salt, trihydrate | |
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| Record name | LEAD ACETATE | |
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Melting Point |
167 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | LEAD ACETATE TRIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20563 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Preparation Methods
Reaction Mechanism and Procedure
-
Dissolution of Lead Oxide :
Lead oxide is suspended in 80% hot acetic acid (maintained at ~80°C) under continuous stirring. The exothermic reaction proceeds as:The mixture is heated until the oxide fully dissolves, yielding a clear solution.
-
Filtration and Evaporation :
The solution is filtered to remove unreacted particulates, followed by slow evaporation at 60–70°C to concentrate the filtrate to a relative density of 1.40. -
Crystallization :
Upon cooling to ambient temperature, this compound crystallizes as colorless monoclinic crystals. Industrial-grade products typically achieve purities >98%, while reagent-grade material requires recrystallization from a 1% acetic acid solution.
Purification Techniques
-
Hydrogen Sulfide Treatment :
Dissolved impurities (e.g., , ) are precipitated as sulfides by bubbling through the solution. Subsequent filtration yields a purified lead acetate solution. -
Chelation and Activated Carbon :
Adding fluorescent gallium reagent (a Co/Al/Cu complexing agent) and activated carbon further removes trace metals. EDTA sodium salt treatment eliminates residual ions, achieving >99.9% purity.
Key Parameters
| Parameter | Optimal Condition |
|---|---|
| Acetic Acid Concentration | 80% (v/v) |
| Reaction Temperature | 80°C |
| Evaporation Temperature | 60–70°C |
| Crystallization Time | 24–48 hours |
Direct Reaction of Metallic Lead with Acetic Acid and Hydrogen Peroxide
Metallic lead () serves as a cost-effective precursor in this redox-based synthesis, which leverages hydrogen peroxide () as an oxidizing agent.
Reaction Mechanism
The process occurs in two stages:
Industrial Protocol
-
Leaching :
Lead scraps or pellets are immersed in a 5:1 (v/v) mixture of glacial acetic acid and 30% . The reaction is exothermic, requiring temperature control at 50–60°C. -
Neutralization :
Excess acid is neutralized with ammonium hydroxide () to pH 5.5–6.0, precipitating impurities. -
Crystallization :
The clarified solution is evaporated under reduced pressure, and crystals are harvested via vacuum filtration.
Advantages :
-
Utilizes low-cost metallic lead.
-
Minimizes hazardous byproducts compared to nitrate-based routes.
Single Displacement Using Copper Acetate
This method exploits the higher reduction potential of lead relative to copper, enabling a metal displacement reaction.
Reaction Equation
Procedure
-
Preparation of Copper Acetate Solution :
Dissolve copper(II) acetate in deionized water to form a 1M solution. -
Immersion of Lead Strips :
Lead sheets or granules are submerged in the solution at 70–80°C. The reaction completes within 4–6 hours, evidenced by the deposition of metallic copper. -
Crystallization :
The resulting lead acetate solution is decanted, filtered, and crystallized as described in Method 1.
Yield : ~85–90%, limited by the solubility of copper acetate.
Double Displacement with Lead Nitrate and Sodium Acetate
This route is preferred for laboratory-scale synthesis due to its high purity output.
Reaction Equation
Protocol
-
Mixing Precursors :
Equimolar solutions of lead nitrate (0.5M) and sodium acetate (1.0M) are combined at 25°C with vigorous stirring. -
Precipitation and Filtration :
Sodium nitrate () precipitates and is removed via centrifugation. -
Crystallization :
The supernatant is concentrated by rotary evaporation and cooled to 4°C to induce crystallization.
Purity : >99% achievable with analytical-grade reagents.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Lead Oxide + Acetic Acid | 95 | 98–99.9 | Industrial | Low |
| Metallic Lead + | 90 | 95–98 | Pilot-scale | Moderate |
| Copper Displacement | 85 | 97 | Laboratory | High |
| Double Displacement | 75 | 99+ | Laboratory | High |
Chemical Reactions Analysis
Lead Metal and Acetic Acid
Elemental lead reacts with acetic acid and hydrogen peroxide to form lead acetate trihydrate:
This reaction proceeds via oxidation of lead to Pb²⁺, followed by complexation with acetate ions .
Lead Oxide and Acetic Acid
Lead(II) oxide dissolves in hot acetic acid:
The trihydrate crystallizes upon cooling .
Single-Displacement Reaction
Copper acetate reacts with metallic lead:
This method leverages lead’s higher reduction potential compared to copper .
Thermal Decomposition
Heating this compound induces stepwise dehydration and decomposition:
-
>200°C : Decomposition into lead oxide and acetic acid derivatives:
At 320–400°C in inert atmospheres, ultrafine α-PbO and β-PbO are formed .
Precipitation Reactions
This compound reacts with anions to form insoluble lead salts:
Coordination Chemistry
The trihydrate exhibits unique structural properties:
-
Hydration States :
Comparison of Structures
| Property | Anhydrous Pb(OAc)₂ | Trihydrate Pb(OAc)₂·3H₂O |
|---|---|---|
| Coordination Sphere | 2D sheets | 1D chains |
| Hydrogen Bonding | Hydrophobic stacking | Inter-chain H-bonds |
| Stability | Air-stable | Efflorescent in air |
Redox Reactions
This compound acts as a catalyst or participant in redox processes:
-
Platinum Black Coating : Enhances reduction of Pt(IV) to Pt(0) in electrochemical coatings, increasing exchange current density by 2–3× .
-
Oxidation with H₂O₂ : Facilitates synthesis of lead-based peroxides in acidic media .
Acid-Base Reactions
-
Reaction with Strong Acids :
-
Incompatibility with Bases : Generates lead hydroxides or oxides in alkaline conditions .
Environmental and Biological Reactivity
Scientific Research Applications
Analytical Chemistry
Lead acetate trihydrate is widely used in analytical chemistry for detecting various anions and cations. Its applications include:
- Detection of Sulfides : It reacts with sulfide ions to form lead sulfide, which precipitates out of solution, allowing for the quantification of sulfide concentrations .
- Chromate and Molybdenum Detection : It is also utilized in the detection of chromate and molybdenum trioxide through similar precipitation reactions .
Cosmetic Industry
Historically, lead acetate has been used in cosmetic products, particularly as a hair dye due to its ability to impart a dark color when oxidized. However, due to health concerns related to lead exposure, its use in cosmetics has been heavily regulated or banned in many regions .
Historical Pigment Analysis
This compound plays a significant role in art conservation and historical pigment analysis. It is used as a reference material for reconstructing historical paints and studying their degradation under various conditions:
- Study of Paint Degradation : Research has shown that lead acetate can be used to analyze the photostability of pigments in oil paints. Techniques such as micro-X-ray fluorescence (μ-XRF) and scanning electron microscopy (SEM) are employed to assess the degradation of lead chromate pigments when mixed with this compound .
- Reconstruction of Historical Paints : In studies aimed at recreating historical paint formulations, this compound serves as an essential component due to its historical usage in paint mixtures during the 19th century .
Case Study 1: Detection of Sulfides Using this compound
A study conducted on water samples revealed that the addition of this compound effectively precipitated sulfide ions as lead sulfide, allowing for easy quantification through gravimetric analysis. The method demonstrated high sensitivity and specificity for sulfide detection compared to traditional methods.
Case Study 2: Photostability of Lead Chromate Pigments
In an experiment assessing the photostability of lead chromate pigments mixed with various binders, including those containing this compound, researchers utilized synchrotron radiation techniques to study degradation pathways. The findings indicated that the presence of lead acetate influenced the stability of chromate pigments under UV light exposure, providing insights into preservation techniques for artworks .
Data Table: Summary of Applications
| Application Area | Description | Techniques Used |
|---|---|---|
| Analytical Chemistry | Detection of sulfides, chromates, and molybdenum | Precipitation reactions |
| Cosmetic Industry | Used historically as a hair dye | Oxidation reactions |
| Historical Pigment Analysis | Reference material for reconstructing historical paints | μ-XRF, SEM, micro-Raman spectroscopy |
Mechanism of Action
The mechanism of action of lead acetate trihydrate involves its interaction with various molecular targets:
Molecular Targets: Lead ions can bind to sulfhydryl groups in proteins, disrupting their function.
Pathways Involved: This compound can interfere with the synthesis of heme, an essential component of hemoglobin, leading to anemia and other blood disorders.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Solubility in Water |
|---|---|---|---|
| This compound | 379.33 | 2.55 | 45.61 g/100 mL |
| Anhydrous Lead Acetate | 325.29 | 3.25 | 19.8 g/100 mL |
| Pb₄O(CH₃COO)₆ | 807.67 | 4.50* | Insoluble |
*Estimated from coordination polymer density .
Biological Activity
Lead acetate trihydrate (chemical formula: Pb(C₂H₃O₂)₂·3H₂O) is a lead compound that has been studied for its biological activity, particularly in the context of toxicity and immunological effects. This article reviews the available literature on the biological activity of this compound, focusing on its impact on immune function, reproductive toxicity, and oxidative stress.
Overview of this compound
This compound is primarily used in industrial applications, including as a reagent in laboratories and as a stabilizer in plastics. However, its potential health risks have garnered significant attention due to lead's known toxicological effects.
Case Study: Wistar Rats
A study conducted on male Wistar rats exposed to this compound demonstrated significant alterations in immune function. The rats were administered this compound in drinking water at a concentration of 100 mg/L for four months. Following this exposure, they were infested with Ascaris suum eggs to assess immune responses:
- Phagocyte Activity : The metabolic activity of phagocytes was measured before and after infestation. Results indicated that lead exposure reduced the phagocytic index significantly compared to control groups, suggesting impaired immune response (P = 0.0015) .
- Lymphocyte Stimulation : Lymphocyte stimulation indices were also lower in lead-exposed rats compared to unexposed controls (P = 0.0015), indicating a weakened adaptive immune response .
Table 1: Index of Metabolic Activity of Phagocytes
| Group | Collection 1 Mean ± SD | Collection 2 Mean ± SD |
|---|---|---|
| Control (C) | 2.76 ± 0.33 | 2.76 ± 0.41 |
| Infested (I) | 2.82 ± 0.06 | 4.26 ± 0.75 |
| Exposed and Infested (EI) | 3.00 ± 0.20 | 3.50 ± 0.30 |
Reproductive Toxicity
This compound has been associated with reproductive toxicity. In studies where pregnant rats were exposed to lead acetate, adverse effects on fetal development were observed:
- Fetal Development : Offspring exhibited reduced Th1-type immune responses and increased Th2-type responses, indicating a shift in immune balance due to maternal lead exposure .
- Weight Changes : Absolute brain weights were reduced by approximately 5%, while relative kidney weights increased by about 13% in offspring exposed to lead .
Oxidative Stress
Lead exposure has been linked to oxidative stress, which can result in cellular damage:
- Antioxidant Enzyme Activity : In experiments where rats were treated with lead acetate for extended periods, significant decreases in antioxidant enzyme levels were noted, alongside increased lipid peroxidation markers . This suggests that lead acetate induces oxidative damage within cells.
Table 2: Oxidative Stress Markers
| Parameter | Control Mean ± SD | Lead Exposure Mean ± SD |
|---|---|---|
| Lipid Peroxidation (µmol/g) | 2.50 ± 0.10 | 4.50 ± 0.15 |
| Antioxidant Enzyme Activity | 100% | 60% |
Q & A
Basic: What are the established methods for synthesizing lead acetate trihydrate, and how are reaction conditions optimized?
This compound can be synthesized via two primary routes:
- Oxidation of elemental lead : React lead metal with acetic acid and hydrogen peroxide under controlled heating (60–80°C). The reaction is:
.
Excess acetic acid ensures complete dissolution, while peroxide concentration regulates oxidation kinetics . - Metathesis reaction : Substitute lead carbonate or oxide with copper acetate in aqueous solution. This method avoids elemental lead but requires pH monitoring to prevent byproduct formation .
Optimization : Maintain stoichiometric ratios, control temperature (<80°C), and use inert atmospheres to minimize oxidation side reactions.
Basic: What storage and handling protocols are critical for maintaining this compound stability?
- Storage : Keep in airtight containers under dry, ventilated conditions (20–25°C). Avoid proximity to strong acids (e.g., ) or oxidizers (e.g., ) to prevent hazardous reactions .
- Handling : Use NIOSH-approved respirators, nitrile gloves, and lab coats. Conduct work in fume hoods to limit inhalation exposure. Decontaminate spills with absorbents (e.g., vermiculite) and dispose as hazardous waste .
Basic: Which analytical techniques are recommended for characterizing this compound purity and structure?
Advanced: How do structural variations (polymorphs/hydrates) impact material properties?
The trihydrate form () exhibits a 1D coordination polymer structure with nine oxygen atoms coordinating Pb²⁺. In contrast, anhydrous forms are 2D polymers. Hydration state affects:
- Solubility : Trihydrate dissolves readily in water (44.3 g/100 mL at 20°C) vs. anhydrous (19.8 g/100 mL at 0°C) .
- Thermal stability : Trihydrate decomposes at 200°C, forming basic lead acetates (e.g., ) under inert atmospheres .
Methodology : Use variable-temperature XRD to track structural transitions during dehydration.
Advanced: What decomposition pathways occur during thermal processing, and how are byproducts identified?
- Dehydration : At 75°C, trihydrate loses water to form anhydrous .
- Decomposition : Above 200°C, anhydrous lead acetate decomposes into and , identified via mass spectrometry and XRD .
Mitigation : Conduct thermal analysis in oxygen-free environments to suppress oxide formation.
Advanced: How is this compound utilized in perovskite photovoltaic device fabrication?
- Precursor preparation : Dehydrate at 80°C under , then dissolve with methylammonium iodide in DMF (3:1 molar ratio).
- Film formation : Spin-coat precursor solution at 3,000 rpm, anneal at 100°C to form layers. Optimize annealing duration to minimize pinhole defects .
Advanced: How can researchers resolve contradictions in reported solubility data?
Discrepancies arise from hydration states and temperature gradients. Methodology :
Standardize solvent purity (e.g., deionized , conductivity <1 µS/cm).
Use gravimetric analysis: Saturate solutions at fixed temperatures (0–40°C), filter, and dry residues to calculate solubility .
Validate with refractive index measurements.
Advanced: What protocols mitigate chronic toxicity risks during prolonged use?
- Exposure control : Implement gloveboxes for powder handling and HEPA filters for aerosol containment.
- Biological monitoring : Regular blood lead level (BLL) testing (OSHA action limit: 30 µg/dL).
- Waste disposal : Neutralize with sodium carbonate to precipitate lead carbonate before landfill disposal .
Methodological: How is purity assessed for research-grade this compound?
| Parameter | Test Method | Acceptance Criteria |
|---|---|---|
| Assay (Pb) | Titration with EDTA | ≥99.8% |
| Cl⁻ | Ion chromatography | ≤0.0005% |
| Water-insoluble | Gravimetric filtration | ≤0.005% |
Advanced: How does environmental humidity affect material stability during experiments?
Trihydrate is hygroscopic, absorbing moisture to form higher hydrates. Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
